4-Acetoxypyridine

Tautomerism Acetylation Pyridone

4-Acetoxypyridine (pyridin-4-yl acetate, CAS 14210-20-9) is a heterocyclic ester featuring a pyridine ring substituted with an acetoxy group at the 4-position. Its molecular formula is C₇H₇NO₂ and its molecular weight is 137.14 g/mol.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 14210-20-9
Cat. No. B077573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxypyridine
CAS14210-20-9
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=NC=C1
InChIInChI=1S/C7H7NO2/c1-6(9)10-7-2-4-8-5-3-7/h2-5H,1H3
InChIKeyPTZQTYADHHANGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetoxypyridine (CAS 14210-20-9): Technical Specifications and Sourcing Baseline


4-Acetoxypyridine (pyridin-4-yl acetate, CAS 14210-20-9) is a heterocyclic ester featuring a pyridine ring substituted with an acetoxy group at the 4-position. Its molecular formula is C₇H₇NO₂ and its molecular weight is 137.14 g/mol . The compound exhibits a boiling point of 218.6±13.0 °C at 760 mmHg, a vapor pressure of 0.1±0.4 mmHg at 25°C, and an enthalpy of vaporization of 45.5±3.0 kJ/mol . Critically, 4-acetoxypyridine exists in solution in a tautomeric equilibrium with N-acetyl-4-pyridone, a structural feature that fundamentally distinguishes it from its positional isomers and dictates its reactivity profile in acetylation and coordination applications [1].

Why 4-Acetoxypyridine (CAS 14210-20-9) Cannot Be Replaced by 2- or 3-Acetoxypyridine in Critical Applications


Positional isomerism in acetoxypyridines results in distinct reactivity and stability profiles that preclude simple substitution. 4-Acetoxypyridine undergoes a unique tautomeric equilibrium with N-acetyl-4-pyridone, a phenomenon absent in the 3-isomer and with different kinetic consequences than observed in the 2-isomer [1]. This equilibrium directly impacts acetylation efficiency and selectivity. Furthermore, the 4-substitution pattern confers distinct electronic properties when acting as a ligand in metal coordination complexes, leading to different spectroscopic signatures and donor abilities compared to 2- or 3-substituted analogs . These differences are quantifiable and directly affect experimental outcomes and product specifications.

Quantitative Differentiation: 4-Acetoxypyridine (CAS 14210-20-9) vs. Analogs and Alternatives


Evidence #1: Unique Tautomeric Equilibrium Dictates Solution-State Identity and Reactivity

In solution, 4-acetoxypyridine exists in equilibrium with its N-acetyl-4-pyridone tautomer. This equilibrium is a defining characteristic that distinguishes it from 2- and 3-acetoxypyridine, which exhibit different tautomeric behaviors. The 3-isomer does not form a stable N-acetylpyridone under similar conditions, while the 2-isomer displays a more complex equilibrium that hinders kinetic analysis [1]. For 4-pyridone, acetylation with acetic anhydride proceeds more rapidly and more completely than for 2-pyridone, indicating a higher thermodynamic driving force for the acetylated form at the 4-position [2].

Tautomerism Acetylation Pyridone

Evidence #2: Superior Acetylation Reactivity at the 4-Position

The acetylation of 4-pyridone with acetic anhydride is both more rapid and proceeds to greater completion compared to the acetylation of 2-pyridone [1]. This finding directly translates to the reactivity of 4-acetoxypyridine and its derivatives. While the paper does not provide a specific rate constant ratio, it establishes a clear rank-order reactivity (4-pyridone > 2-pyridone) under identical conditions. This reactivity advantage is attributed to the electronic environment at the 4-position.

Acetylation Reactivity Pyridone

Evidence #3: Distinct Coordination Chemistry as a Pyridine-Based Ligand

4-Acetoxypyridine acts as a ligand in metal complexes, and its electronic properties differ significantly from other 4-substituted pyridines and positional isomers. In a series of Fe(TPP)(CO)(py-4-X) complexes, the 13C and 17O NMR chemical shifts and IR stretching frequencies of the carbonyl ligand exhibit good to excellent linear correlations with Taft substituent parameters as the pyridine substituent (X) is varied . While the specific data for the acetoxy substituent (X = OAc) are not isolated in the abstract, the study establishes a quantifiable relationship between the donor ability of 4-substituted pyridines and the spectroscopic properties of the resulting iron(II) complexes. This framework allows prediction of the behavior of 4-acetoxypyridine relative to other 4-substituted pyridines (e.g., 4-methyl, 4-methoxy, 4-cyano).

Coordination Chemistry Ligand Iron Complexes

Evidence #4: Thermal Stability Profile Informs Handling and Storage Requirements

While direct quantitative kinetic data for the thermal elimination of 4-acetoxypyridine are not available, studies on 2-acetoxypyridine provide a relevant class-level comparison. 2-Acetoxypyridine undergoes thermal elimination to 2-pyridone and ketene, but satisfactory kinetic data could not be obtained due to surface effects and an equilibrium between N-acetyl and O-acetyl tautomers [1]. In contrast, the thermal elimination of acetic anhydride is well-behaved, with parameters: log A = 12.42 s⁻¹ and Eₐ = 158.23 kJ mol⁻¹ [2]. At 600 K, the pyrolysis of diacetamide (a related compound) is 6.7-fold slower than acetic anhydride and 4.4-fold faster than diacetyl sulfide [2]. The complex tautomeric equilibrium of 2-acetoxypyridine complicates its thermal behavior, and 4-acetoxypyridine's own equilibrium with N-acetyl-4-pyridone [3] likely leads to similarly non-ideal kinetics.

Thermal Stability Pyrolysis 2-Acetoxypyridine

Optimized Application Scenarios for 4-Acetoxypyridine (CAS 14210-20-9) Based on Verifiable Differentiation


Scenario A: As an Acetyl Transfer Agent Requiring Controlled Reactivity

The unique equilibrium of 4-acetoxypyridine with N-acetyl-4-pyridone provides a tunable reservoir of acetylating potential. This is advantageous in acetylation reactions where a steady, controlled release of the acetyl group is desired, as opposed to the rapid but potentially uncontrolled reactivity of acetic anhydride [1]. The more rapid and complete acetylation of 4-pyridone compared to 2-pyridone [1] suggests that 4-acetoxypyridine will be a more efficient acetyl transfer agent than 2-acetoxypyridine under comparable conditions.

Scenario B: As a Building Block for 4-Substituted Pyridine Ligands in Organometallic Chemistry

The acetoxy group at the 4-position provides a distinct electronic environment, as evidenced by its inclusion in systematic studies of 4-substituted pyridine ligands for iron(II) porphyrin complexes . The ability to tune spectroscopic and electronic properties via the 4-substituent is critical for designing catalysts with specific redox potentials or spectroscopic handles. 4-Acetoxypyridine offers a specific point on this continuum defined by its Taft substituent parameter, making it a valuable, quantifiably different option compared to other 4-substituted pyridines .

Scenario C: As a Precursor for 4-Hydroxypyridine Derivatives via Selective Hydrolysis

While 4-hydroxypyridine itself undergoes tautomerization to 4-pyridone, the acetyl-protected 4-acetoxypyridine allows for orthogonal functionalization of the pyridine ring before deprotection. The existence of the N-acetyl-4-pyridone tautomer in equilibrium [2] provides a potential pathway for selective N-acylation or O-acylation depending on reaction conditions. This dual reactivity is not available with 3-acetoxypyridine, which does not form a stable N-acetyl tautomer [1], offering a unique synthetic advantage.

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